molecular formula C6H11NO B13434311 1-Isocyano-2-methoxy-2-methyl-propane-d3

1-Isocyano-2-methoxy-2-methyl-propane-d3

Cat. No.: B13434311
M. Wt: 116.18 g/mol
InChI Key: LJJFNFYPZOHRHM-GKOSEXJESA-N
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Description

1-Isocyano-2-methoxy-2-methyl-propane-d3 is a chemical compound with the molecular formula C6D3H8NO and a molecular weight of 116.176 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications.

Preparation Methods

The synthesis of 1-Isocyano-2-methoxy-2-methyl-propane-d3 involves several steps. One common method includes the reaction of 2-methoxy-2-methylpropane with an isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Isocyano-2-methoxy-2-methyl-propane-d3 undergoes various chemical reactions, including:

Scientific Research Applications

1-Isocyano-2-methoxy-2-methyl-propane-d3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Isocyano-2-methoxy-2-methyl-propane-d3 involves its interaction with specific molecular targets. The isocyanide group can form complexes with metal ions, which can then participate in various catalytic processes. The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different products. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

1-Isocyano-2-methoxy-2-methyl-propane-d3 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it highly valuable for research applications requiring precise tracking and analysis.

Properties

Molecular Formula

C6H11NO

Molecular Weight

116.18 g/mol

IUPAC Name

1-isocyano-2-methyl-2-(trideuteriomethoxy)propane

InChI

InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3/i4D3

InChI Key

LJJFNFYPZOHRHM-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(C)(C)C[N+]#[C-]

Canonical SMILES

CC(C)(C[N+]#[C-])OC

Origin of Product

United States

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